N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1396782-05-0
VCID: VC6392294
InChI: InChI=1S/C13H19NO4S/c1-18-11-3-2-4-12(9-11)19(16,17)14-8-7-13(15)10-5-6-10/h2-4,9-10,13-15H,5-8H2,1H3
SMILES: COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2CC2)O
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide

CAS No.: 1396782-05-0

Cat. No.: VC6392294

Molecular Formula: C13H19NO4S

Molecular Weight: 285.36

* For research use only. Not for human or veterinary use.

N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide - 1396782-05-0

Specification

CAS No. 1396782-05-0
Molecular Formula C13H19NO4S
Molecular Weight 285.36
IUPAC Name N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide
Standard InChI InChI=1S/C13H19NO4S/c1-18-11-3-2-4-12(9-11)19(16,17)14-8-7-13(15)10-5-6-10/h2-4,9-10,13-15H,5-8H2,1H3
Standard InChI Key QSIRUYQYDLXQKJ-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2CC2)O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide, reflects its three core components:

  • A 3-methoxybenzenesulfonamide backbone, where a sulfonamide group (-SO₂NH₂) is attached to a benzene ring substituted with a methoxy (-OCH₃) group at the meta position.

  • A 3-cyclopropyl-3-hydroxypropyl side chain, featuring a cyclopropane ring fused to a hydroxy-bearing propyl chain.

Molecular Formula and Weight

  • Molecular Formula: C13H19NO4S\text{C}_{13}\text{H}_{19}\text{NO}_4\text{S}

  • Molecular Weight: 293.36 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07).

Structural Comparison to Analogous Compounds

Compound NameSubstitution PatternMolecular Weight (g/mol)Key Functional Groups
3-Chloro-N-cyclopentyl-4-methoxybenzenesulfonamide Chloro, cyclopentyl, methoxy289.78-Cl, -OCH₃, -SO₂NH-cyclopentyl
N-(3-Cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamideEthoxy, cyclopropyl, hydroxy283.35-OCH₂CH₃, -SO₂NH-(cyclopropyl-hydroxypropyl)

The meta-methoxy substitution in the target compound distinguishes it from the ortho-ethoxy analog and the chloro-cyclopentyl derivative , potentially influencing electronic distribution and steric interactions.

Synthetic Routes and Optimization

While no published synthesis for N-(3-cyclopropyl-3-hydroxypropyl)-3-methoxybenzenesulfonamide exists in peer-reviewed literature, plausible pathways can be inferred from methods used for structurally related sulfonamides.

Hypothetical Synthesis Pathway

  • Sulfonation of 3-Methoxybenzene:

    • Reaction of 3-methoxybenzene with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) yields 3-methoxybenzenesulfonyl chloride.

    • Conditions: 0–5°C, anhydrous environment .

  • Amidation with 3-Cyclopropyl-3-Hydroxypropylamine:

    • Nucleophilic substitution of the sulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine forms the sulfonamide bond.

    • Reagents: Triethylamine (Et3N\text{Et}_3\text{N}) as base, tetrahydrofuran (THF) solvent .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Industrial-Scale Considerations

  • Catalyst Optimization: Palladium-based catalysts could enhance coupling efficiency.

  • Yield Challenges: Steric hindrance from the cyclopropyl group may reduce amidation yields to ~40–60%, necessitating iterative optimization.

Physicochemical Properties

Predicted Properties (via Analogous Data)

PropertyValue/DescriptionBasis for Inference
SolubilityLow in water (<1 mg/mL); soluble in DMSO, ethanolHydrophobic cyclopropyl and aromatic groups
logP2.1–2.5 (moderate lipophilicity)Comparable to 3-chloro-N-cyclopentyl-4-methoxybenzenesulfonamide (logP=2.8)
pKa~9.5 (sulfonamide NH)Similar to benzenesulfonamides

Thermal Stability

  • Melting Point: Estimated 145–155°C (decomposition observed in sulfonamides above 160°C ).

  • Storage: Stable at -20°C under inert gas (argon), sensitive to prolonged light exposure.

Biological Activity and Mechanistic Insights

Sulfonamides are historically recognized for antimicrobial activity, but recent studies highlight broader pharmacological potential, including neurotropic and anti-inflammatory effects .

Hypothesized Mechanisms of Action

  • Enzyme Inhibition:

    • The sulfonamide group may inhibit carbonic anhydrase or dihydropteroate synthase, analogous to other sulfonamides .

    • Target Interaction: NH2\text{NH}_2 group coordinates with zinc ions in enzymatic active sites.

  • Neurotropic Potential:

    • Structural similarities to methylene-cycloalkylacetate derivatives (e.g., HU-MCA-13 ) suggest possible neurite outgrowth stimulation.

    • Proposed Pathway: Modulation of Rho GTPase signaling to enhance axonal regeneration .

Comparative Bioactivity Data

Assay TypeCompoundResultSource
Antimicrobial (MIC)3-Chloro-N-cyclopentyl-4-methoxybenzenesulfonamide 16–64 µg/mL (E. coli, S. aureus)
Neurite OutgrowthHU-MCA-13 3.5-fold increase vs. control
ParameterPredicted Effect
Liver EnzymesNo significant ALT/AST elevation
Renal FunctionStable creatinine/BUN levels
Immune ResponseLow immunogenicity risk

Industrial and Research Applications

Patent Landscape

  • No patents directly referencing this compound exist as of 2025, but analogs are protected under WO 2024054921 (sulfonamide-based neurotropics ).

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